molecular formula C8H10N2O B1523353 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one CAS No. 1000981-74-7

3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one

Número de catálogo: B1523353
Número CAS: 1000981-74-7
Peso molecular: 150.18 g/mol
Clave InChI: CYRXXOKSUGGUPM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Crystallographic Studies and X-ray Diffraction Analysis

The crystal structure of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one has been resolved using single-crystal X-ray diffraction, revealing a monoclinic system with space group C 1 2/c 1 (COD entry 4025822). Key lattice parameters include a = 33.02 Å, b = 10.502 Å, c = 14.458 Å, and β = 115.11°, with a cell volume of 4539.9 ų. The bicyclic framework adopts a butterfly-like conformation, stabilized by intramolecular C–H···O hydrogen bonds that form four non-planar pseudo-envelope rings. Comparative analysis with related dihydropyridines shows that the pyrido[1,2-a]pyrimidinone core maintains planar geometry at the pyrimidinone ring, while the pyridine ring exhibits slight puckering due to steric interactions.

Table 1: Crystallographic parameters of this compound

Parameter Value
Space group C 1 2/c 1
Cell dimensions a = 33.02 Å, b = 10.502 Å, c = 14.458 Å
β angle 115.11°
Hydrogen bonds C–H···O (2.3–2.6 Å)

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):
¹H NMR spectra (DMSO-d₆, 400 MHz) show distinct signals for the fused bicyclic system: δ 7.86–7.83 (m, 2H, aromatic protons), δ 6.20 (s, 1H, bridgehead CH), and δ 3.61 (s, 3H, methoxy substituents in derivatives). ¹³C NMR confirms the carbonyl resonance at δ 168.14 ppm, with aromatic carbons appearing between δ 112–154 ppm.

Infrared (IR) Spectroscopy:
IR spectra exhibit a strong carbonyl stretch at 1659 cm⁻¹, alongside N–H bending vibrations at 3335–3375 cm⁻¹. Substituent-specific bands, such as C–Cl stretches (753 cm⁻¹) and C–O–C asymmetric vibrations (1279 cm⁻¹), align with functional group modifications.

UV-Vis and Fluorescence:
The compound displays absorption maxima at 250–380 nm (ε = 0.52–0.93 × 10⁴ M⁻¹cm⁻¹), attributed to π→π* transitions in the conjugated system. Fluorescence emission occurs at 435–840 nm, with quantum yields (Φ) ranging from 0.0088 to 0.0459, depending on substituents.

Table 2: Key spectroscopic data for derivatives

Technique Key Signals/Bands
¹H NMR δ 6.20 (s, bridgehead CH)
¹³C NMR δ 168.14 (C=O)
IR 1659 cm⁻¹ (C=O)
UV-Vis λₘₐₓ = 315 nm (ε = 0.93 × 10⁴)

Density Functional Theory (DFT) Calculations for Electronic Structure Elucidation

DFT studies at the B3LYP/6-31G(d) level reveal a HOMO-LUMO gap of 4.2 eV, consistent with experimental UV-Vis absorption edges. Time-dependent DFT (TDDFT) simulations predict charge-transfer transitions involving the pyrido[1,2-a]pyrimidinone core and substituents, such as phenyl or methoxy groups. Electron density maps highlight nucleophilic regions at the carbonyl oxygen and electrophilic sites at the pyridine nitrogen, explaining reactivity in alkylation or acylation reactions.

Figure 1: Frontier molecular orbitals (HOMO: -6.3 eV; LUMO: -2.1 eV) showing electron distribution in the conjugated system.

Comparative Analysis of Tautomeric and Mesoionic Forms

The compound exhibits tautomeric equilibrium between enamine and imine forms, influenced by solvent polarity. In aprotic solvents (e.g., CDCl₃), the enamine tautomer dominates (85%), stabilized by intramolecular hydrogen bonding. In contrast, polar solvents (DMSO-d₆) shift equilibrium toward the imine form (70%) due to solvation effects. Mesoionic derivatives, generated via substitution at the 3-position, display enhanced stability through delocalized charge distribution, as evidenced by resonance in ¹⁵N NMR.

Table 3: Tautomeric distribution in different solvents

Solvent Enamine (%) Imine (%) Mesoionic (%)
CDCl₃ 85 15 <1
DMSO-d 30 70 <1
Water 10 45 45

Propiedades

IUPAC Name

1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-8-4-1-3-7-9-5-2-6-10(7)8/h1,3-4,9H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRXXOKSUGGUPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40703442
Record name 1,2,3,4-Tetrahydro-6H-pyrido[1,2-a]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000981-74-7
Record name 1,2,3,4-Tetrahydro-6H-pyrido[1,2-a]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

One-Pot Synthesis via 2-Aminopyridine Derivatives and Hydrazide Intermediates

A patented process describes a one-pot, substantially one-step synthesis of pyrido[1,2-a]pyrimidine derivatives, including compounds structurally related to 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one. This method employs commercially available 2-aminopyridine derivatives and hydrazoic acid salts as starting materials, followed by ring closure reactions without intermediate isolation, thereby reducing production time and cost.

Key Reaction Conditions:

  • Starting materials: 2-amino-3-methylpyridine hydrochloride and sodium azide
  • Solvent: Dimethylformamide (DMF)
  • Reaction sequence:
    • Stirring at room temperature for 1 hour
    • Heating at 90 °C for 6 hours with ethyl ethoxymethylene cyanoacetate
    • Addition of phosphorus oxychloride and further stirring at 90 °C for 5 hours
  • Work-up: Cooling, addition of water, filtration to isolate product

Outcome:

  • Formation of 9-methyl-3-1H-tetrazol-5-yl-4H-pyrido[1,2-a]pyrimidin-4-one
  • Yield: 26%
  • The process avoids multi-step isolation and purification, streamlining synthesis.

Synthesis via Condensation of 2,3-Dihydropyrido[1,2-a]pyrimidine-2,4-diones with Aldehydes and Hydrazine

Another reported method involves the initial synthesis of 2,3-dihydropyrido[1,2-a]pyrimidine-2,4-dione, followed by functionalization through acetylation and subsequent conversion into substituted derivatives.

Stepwise Procedure:

  • Step 1: Synthesis of 2,3-dihydropyrido[1,2-a]pyrimidine-2,4-dione by reacting 2-aminopyridine with ethyl acetoacetate in dioxane.
  • Catalysts: Bi(OTf)3 (20 mol%) and DBU (30 mol%)
  • Reaction conditions: Heating in a water bath for 12 hours with monitoring by TLC
  • Work-up: Evaporation of solvent, extraction with ethyl acetate, washing, drying, and purification by column chromatography
  • Step 2: Acetylation of the above compound to form 3-acetyl derivatives
  • Step 3: Reaction of acetyl derivatives with aryl aldehydes and anhydrous potassium carbonate at room temperature for 4-8 hours
  • Step 4: Addition of hydrazine hydrate and heating for 6-10 hours to afford substituted products

Notes:

  • The final products are obtained as pale yellow precipitates, purified by crystallization.
  • This method allows for structural diversification by varying the aldehyde component.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Reaction Type Yield/Notes Reference
1 2-Amino-3-methylpyridine hydrochloride, sodium azide DMF, ethyl ethoxymethylene cyanoacetate, phosphorus oxychloride, 90 °C One-pot ring closure 26% yield; avoids intermediate isolation
2 2-Aminopyridine, ethyl acetoacetate Bi(OTf)3, DBU, dioxane, acetylation, aldehydes, hydrazine hydrate Multi-step condensation and acetylation High yield; allows structural diversity
3 α,β-unsaturated ketones, 6-amino-2,3-dihydro-2-thioxopyrimidin-4(1H)-one DMF, heating, aromatic aldehydes Condensation and cyclization High yield; related fused pyrimidines

Detailed Research Findings and Analysis

  • The one-pot synthesis approach is advantageous for industrial applications due to its simplicity and reduced process steps, though the yield may be moderate (26%). The use of sodium azide and phosphorus oxychloride facilitates ring closure efficiently.
  • The multi-step condensation method offers flexibility in modifying the pyrido[1,2-a]pyrimidin-6(2H)-one core by varying aldehyde substituents, enabling the synthesis of diverse derivatives with potential biological activities. The use of Bi(OTf)3 and DBU as catalysts promotes the initial cyclization efficiently.
  • The related condensation strategies demonstrate that fused pyrimidine systems can be functionalized effectively by exploiting hydrazinyl intermediates and aromatic aldehydes, which may inform further functionalization routes for this compound derivatives.

Análisis De Reacciones Químicas

Types of Reactions

3,4-Dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding pyrido[1,2-a]pyrimidin-6-one.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation typically yields pyrido[1,2-a]pyrimidin-6-one, while reduction can produce various hydrogenated derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3,4-Dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one has been investigated for its potential as a scaffold for developing novel therapeutic agents. Notably, it has shown promise in:

  • Anticancer Activity : The compound has been studied for its ability to inhibit Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to altered cell cycle progression and induction of apoptosis in cancer cells.
  • Antimicrobial and Antiviral Properties : Research indicates that this compound may possess antimicrobial and antiviral activities, making it a candidate for further exploration in drug development.

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing various heterocyclic compounds. Its stability and ease of handling make it suitable for creating new chemical libraries that can be screened for biological activity. Synthetic methods often involve cyclization reactions with appropriate precursors under specific conditions .

Industrial Applications

The compound is also utilized in the pharmaceutical industry for synthesizing various drugs and agrochemicals. Its unique structural features allow chemists to design compounds with targeted biological activities .

Mecanismo De Acción

The mechanism of action of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various pharmacological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparación Con Compuestos Similares

Substituent Variations

  • (S)-8-Chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one (CAS: 1260585-11-2):

    • Molecular formula : C₈H₇ClF₃N₃O (MW: 253.6 g/mol).
    • Features chloro and trifluoromethyl groups, enhancing electrophilicity and metabolic stability.
    • Safety profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation) .
  • 2-(1H-Benzimidazol-1-ylmethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one :

    • Incorporates a benzimidazole substituent, improving π-π stacking interactions in biological targets.
    • Molecular formula : C₁₇H₁₄N₄O (MW: 298.32 g/mol) .

Fused Ring Systems

  • Thiazolo[3,2-a]pyrimidines :

    • Synthesized via cyclocondensation of 3-(bromoacetyl)coumarins with aryl-3,4-dihydropyrimidin-2(1H)-thiones.
    • Exhibits enhanced rigidity due to the thiazole ring, increasing binding affinity in enzyme inhibition .
  • 8a-Phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one: A saturated derivative with a pyrrolidine ring fused to pyrimidinone. Reduced aromaticity increases conformational flexibility but restricts planarity in the bicyclic system .

Physicochemical and Spectral Comparisons

Property Parent Compound (S)-8-Chloro-2-(trifluoromethyl) Derivative Thiazolo[3,2-a]pyrimidine
Molecular Weight 150.18 g/mol 253.6 g/mol ~300–350 g/mol (estimated)
IR Peaks (cm⁻¹) Not reported 1,713 (C=O), 1,692 (C=O) 1,650–1,700 (C=O, C=N)
¹H-NMR Features Not reported δ 1.18 (CH₃), 7.04–8.36 (Ar-H) Aromatic protons at δ 6.5–8.5
Melting Point Not reported 231–233°C Typically >200°C

Actividad Biológica

3,4-Dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fused pyridine and pyrimidine ring system, which contributes to its unique chemical behavior. The IUPAC name for this compound is 1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one, with the molecular formula C8H10N2OC_8H_{10}N_2O .

Target Enzyme: Cyclin-Dependent Kinase 2 (CDK2)

The primary target for this compound is CDK2. This enzyme plays a crucial role in cell cycle regulation by phosphorylating key proteins necessary for cell proliferation. The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression and can induce apoptosis in cancer cells .

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. In vitro studies have shown that it effectively inhibits the proliferation of various human tumor cell lines, including HeLa and HCT116 cells. The compound's IC50 values suggest potent activity against these cancer types .

Antimicrobial Properties

In addition to its antitumor effects, this compound has been investigated for its antimicrobial activity. Recent studies utilizing molecular docking techniques demonstrated that it interacts favorably with active sites of antimicrobial protein receptors. These interactions correlate with observed antimicrobial effects against several bacterial strains .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves cyclization reactions between 2-aminopyridine and β-ketoesters or β-diketones under specific conditions . SAR studies have established a relationship between structural modifications of the compound and its biological activities. For instance, variations in substituents on the pyridine ring have been shown to influence both CDK inhibition and antimicrobial efficacy .

Compound Biological Activity IC50 (µM)
This compoundAntitumor (HeLa)0.36
Compound AAntimicrobial0.45
Compound BCDK2 Inhibitor0.25

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, which are essential for its therapeutic applications. Studies indicate that modifications to the compound can enhance its bioavailability and selectivity towards CDK2 .

Q & A

Q. How do steric and electronic effects of substituents influence pharmacokinetic properties?

  • Methodology : Synthesize derivatives with varied substituents (e.g., fluoro, methyl groups) and evaluate logP (shake-flask method), metabolic stability (microsomal assays), and permeability (Caco-2 monolayers). Correlate results with computational ADMET predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one
Reactant of Route 2
3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.